molecular formula C21H24N2 B14584066 1-[2-([1,1'-Biphenyl]-4-yl)hexyl]-1H-imidazole CAS No. 61055-80-9

1-[2-([1,1'-Biphenyl]-4-yl)hexyl]-1H-imidazole

Katalognummer: B14584066
CAS-Nummer: 61055-80-9
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: JPWYMKXSBSZFBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-([1,1’-Biphenyl]-4-yl)hexyl]-1H-imidazole is an organic compound that features a biphenyl group attached to a hexyl chain, which is further connected to an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-([1,1’-Biphenyl]-4-yl)hexyl]-1H-imidazole typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a coupling reaction, such as the Suzuki coupling, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.

    Attachment of the Hexyl Chain: The biphenyl group is then reacted with a hexyl halide under basic conditions to form the biphenyl-hexyl intermediate.

    Formation of the Imidazole Ring: The final step involves the reaction of the biphenyl-hexyl intermediate with imidazole under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of 1-[2-([1,1’-Biphenyl]-4-yl)hexyl]-1H-imidazole may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-([1,1’-Biphenyl]-4-yl)hexyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-[2-([1,1’-Biphenyl]-4-yl)hexyl]-1H-imidazole has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 1-[2-([1,1’-Biphenyl]-4-yl)hexyl]-1H-imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[2-(Phenyl)hexyl]-1H-imidazole: Lacks the biphenyl group, resulting in different chemical and biological properties.

    1-[2-([1,1’-Biphenyl]-4-yl)ethyl]-1H-imidazole: Shorter alkyl chain, which may affect its reactivity and interactions.

Uniqueness

1-[2-([1,1’-Biphenyl]-4-yl)hexyl]-1H-imidazole is unique due to its biphenyl group, which enhances its ability to participate in π-π interactions and increases its hydrophobicity

Eigenschaften

CAS-Nummer

61055-80-9

Molekularformel

C21H24N2

Molekulargewicht

304.4 g/mol

IUPAC-Name

1-[2-(4-phenylphenyl)hexyl]imidazole

InChI

InChI=1S/C21H24N2/c1-2-3-7-21(16-23-15-14-22-17-23)20-12-10-19(11-13-20)18-8-5-4-6-9-18/h4-6,8-15,17,21H,2-3,7,16H2,1H3

InChI-Schlüssel

JPWYMKXSBSZFBF-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CN1C=CN=C1)C2=CC=C(C=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.